molecular formula C11H14BrNS B2470591 4-(4-Bromobenzyl)thiomorpholine CAS No. 17494-28-9

4-(4-Bromobenzyl)thiomorpholine

Cat. No.: B2470591
CAS No.: 17494-28-9
M. Wt: 272.2
InChI Key: QRJPSPKQDYBMGV-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of scientific research. Their unique structural and electronic properties, imparted by the presence of heteroatoms such as nitrogen, sulfur, and oxygen, make them indispensable in fields ranging from medicinal chemistry to materials science. numberanalytics.com These compounds form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials, driving innovation and advancements across various industries. mdpi.com The inherent diversity of heterocyclic structures provides a vast chemical space for the design and synthesis of novel molecules with tailored properties. researchgate.net

The Thiomorpholine (B91149) Scaffold in Contemporary Organic Synthesis and Materials Science

Within the broad class of heterocyclic compounds, the thiomorpholine scaffold has emerged as a "privileged" structure, particularly in drug discovery and materials science. jchemrev.comjchemrev.com Thiomorpholine, a six-membered saturated ring containing both a sulfur and a nitrogen atom, and its derivatives exhibit a wide range of biological activities. jchemrev.comresearchgate.net The sulfur atom in the thiomorpholine ring, as opposed to the oxygen in its analog morpholine (B109124), increases lipophilicity and can be a site for metabolic activity, properties that are often advantageous in drug design. mdpi.com In materials science, the unique electronic and physical characteristics of thiomorpholine-containing molecules are being explored for the development of novel polymers and other advanced materials. numberanalytics.comresearchgate.net

Specific Research Focus on 4-(4-Bromobenzyl)thiomorpholine within Thiomorpholine Chemistry

A specific derivative that has garnered interest is this compound. This compound incorporates the thiomorpholine ring, a flexible benzyl (B1604629) group, and a bromine atom on the phenyl ring. This combination of structural features makes it a valuable intermediate and building block in the synthesis of more complex molecules. The bromine atom, in particular, serves as a reactive handle for a variety of chemical transformations, including cross-coupling reactions, which are powerful tools in modern organic synthesis. Research into this compound and its analogs is driven by the quest for new compounds with specific biological activities and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-bromophenyl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJPSPKQDYBMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 4 4 Bromobenzyl Thiomorpholine

The preparation of 4-(4-Bromobenzyl)thiomorpholine typically involves the reaction of thiomorpholine (B91149) with 1-bromo-4-(bromomethyl)benzene. This nucleophilic substitution reaction is a common and efficient method for the N-alkylation of secondary amines like thiomorpholine.

The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques.

PropertyData
Molecular Formula C11H14BrNS
Molecular Weight 272.20 g/mol

The table above displays key molecular properties of this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-(4-Bromobenzyl)thiomorpholine is largely dictated by the presence of the thiomorpholine (B91149) nitrogen and the bromine atom on the phenyl ring. The nitrogen atom can act as a nucleophile or a base, while the aryl bromide is susceptible to a range of transformations.

A significant application of this compound is in the synthesis of its sulfone derivative, this compound-1,1-dioxide. matrixscientific.com This oxidation of the sulfur atom in the thiomorpholine ring can significantly alter the compound's physical and biological properties.

CompoundCAS NumberMolecular FormulaMolecular Weight
This compound-1,1-dioxide1044924-09-5C11H14BrNO2S304.21 g/mol

This table provides details for the sulfone derivative of this compound.

Furthermore, the bromine atom on the phenyl ring allows for its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex molecules from simpler precursors.

The Role of the Bromine Substituent in Modifying Molecular Properties

Studies on related brominated heterocyclic compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have demonstrated that the bromine substituent can be critical for their biological activity. nih.gov

Research Applications of Thiomorpholine Derivatives in Pure and Applied Chemistry

Role as Versatile Building Blocks and Intermediates in Organic Synthesis

Thiomorpholine (B91149) and its derivatives, including 4-(4-Bromobenzyl)thiomorpholine, are recognized as valuable building blocks in organic synthesis. jchemrev.comjchemrev.com Their structural framework, featuring both a secondary amine and a thioether, allows for a wide range of chemical transformations. These compounds serve as crucial intermediates in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. mdpi.comorganic-chemistry.org

The synthesis of the thiomorpholine ring itself can be achieved through various methods, such as the reaction of diethanolamine (B148213) with a sulfur source or the cyclization of amino-mustard species. nih.gov More advanced and efficient methods, including telescoped photochemical thiol-ene reactions and cyclizations in continuous flow, have been developed to produce thiomorpholine from inexpensive starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride. nih.govresearchgate.net

Furthermore, thiomorpholines can be readily N-functionalized. For instance, 4-(4-nitrophenyl)thiomorpholine (B1608610) is synthesized via a nucleophilic aromatic substitution reaction between thiomorpholine and 4-fluoronitrobenzene. mdpi.com This N-aryl derivative serves as a precursor to 4-thiomorpholinoaniline, a key component in the development of various therapeutic agents. mdpi.comorganic-chemistry.org The ability to easily introduce substituents onto the nitrogen atom makes thiomorpholine derivatives highly adaptable for creating diverse molecular libraries for drug discovery and other applications. rsc.org

Contributions to Materials Science and Polymer Chemistry

The unique properties of the thiomorpholine moiety have led to its incorporation into advanced materials and polymers, opening up new avenues in materials science.

Integration into Advanced Functional Materials

Thiomorpholine-containing polymers, particularly those with an oxidized sulfur atom (thiomorpholine oxide), exhibit stimuli-responsive behavior. mdpi.com These "smart" materials can respond to changes in their environment, such as pH and temperature. mdpi.com For example, poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) displays a lower critical solution temperature (LCST) that is pH-dependent, making it a candidate for applications in drug delivery and other biological systems where controlled release is desired. mdpi.com The biocompatibility of these polymers further enhances their potential for use in advanced functional materials for the medical field. mdpi.com

Development of Specialty Polymers with Tailored Properties

The synthesis of polymers with thiomorpholine units allows for the creation of specialty polymers with tailored properties. By replacing the more common morpholine (B109124) group with thiomorpholine, new polymer platforms with different characteristics can be developed. mdpi.com While thiomorpholine-containing polymers can have lower water solubility, oxidation of the sulfur atom to a sulfoxide (B87167) significantly increases their hydrophilicity and biocompatibility. mdpi.com

Polymer-supported synthesis methods have also been employed to create libraries of thiomorpholine derivatives. rsc.orgnih.gov This approach facilitates the rapid and clean synthesis of a variety of substituted thiomorpholines, which can then be evaluated for their properties and potential applications in materials science. rsc.org The ability to systematically modify the structure of these polymers allows for the fine-tuning of their physical and chemical properties to meet specific needs.

Applications in Agrochemical Research as Synthetic Precursors

While direct applications of this compound in agrochemicals are not widely documented, the closely related morpholine derivatives have a significant presence in this industry. e3s-conferences.orgnih.gov They are key components in a variety of fungicides and herbicides. e3s-conferences.org This established role for morpholines suggests a strong potential for thiomorpholine derivatives to also act as effective agrochemical agents.

The thiomorpholine scaffold can be used as a precursor to synthesize new classes of pesticides. nih.govresearchgate.net By incorporating the thiomorpholine ring into larger molecules, researchers can explore new structure-activity relationships to develop novel insecticides, fungicides, and herbicides with improved efficacy and environmental profiles. nih.gov The versatility of the thiomorpholine structure allows for the creation of a wide range of derivatives for screening and development in the agrochemical sector. jchemrev.com

Exploration in Ligand Design for Catalytic Systems

The presence of both nitrogen and sulfur atoms in the thiomorpholine ring makes it an interesting candidate for ligand design in catalytic systems. Thiomorpholine is known to form complexes with various transition metals, including copper(II), platinum(II), and nickel(II). sigmaaldrich.comsigmaaldrich.com The catalytic activity of these metal-thiomorpholine complexes has been a subject of investigation. sigmaaldrich.comsigmaaldrich.com

The ability of the thiomorpholine moiety to coordinate with metal centers can be exploited to develop new catalysts for a range of organic transformations. The electronic and steric properties of the thiomorpholine ligand can be modified by introducing substituents, such as the 4-bromobenzyl group in this compound, which can in turn influence the activity and selectivity of the resulting catalyst. researchgate.netsci-hub.se This tunability makes thiomorpholine derivatives promising scaffolds for the development of novel and efficient catalytic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Bromobenzyl)thiomorpholine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, benzyl halides (e.g., 4-bromobenzyl bromide) can react with thiomorpholine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Derivatives such as sulfones (e.g., thiomorpholine 1,1-dioxide) are synthesized via oxidation using agents like Oxone® or meta-chloroperoxybenzoic acid (MCPBA) . Boronic ester derivatives (e.g., 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide) are prepared via Suzuki-Miyaura coupling precursors .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity. For example, benzylic protons in the 4-bromobenzyl group resonate at δ ~4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bond geometry, particularly for derivatives with sulfone or boronate groups .

Q. How should researchers handle stability and storage of thiomorpholine derivatives?

  • Methodological Answer :

  • Stability : Thiomorpholine derivatives with sulfone groups (e.g., 1,1-dioxide) are stable under ambient conditions but may degrade in strong acidic/basic environments. Monitor via TLC or HPLC for decomposition .
  • Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilized powders are preferred for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Methodological Answer :

  • Substituent Variation : Replace the bromine atom with other halogens (Cl, F) or functional groups (e.g., -NH₂, -CF₃) to assess electronic effects. For example, fluorinated analogs (e.g., 4-(4-fluorobenzyl)thiomorpholine) show altered cytochrome P450 inhibition profiles .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., CYP2A13) or antifungal assays. Use IC₅₀ values to correlate substituent effects with activity .

Q. What computational strategies are effective for modeling thiomorpholine derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidation susceptibility of the thiomorpholine sulfur atom .
  • Molecular Docking : Simulate interactions with biological targets (e.g., fungal enzymes) using software like AutoDock Vina. Focus on hydrogen bonding and steric compatibility .

Q. How can researchers resolve contradictions in biological activity data between batches?

  • Methodological Answer :

  • Purity Analysis : Use HPLC-MS to detect impurities (e.g., unreacted thiomorpholine or bromobenzyl precursors). Purity >98% is critical for reproducible bioassays .
  • Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to identify solvent-dependent false positives/negatives .

Q. What strategies optimize reaction yields for thiomorpholine-1,1-dioxide derivatives?

  • Methodological Answer :

  • Oxidation Catalysts : Use catalytic TEMPO with Oxone® to enhance sulfone formation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 1h) while maintaining yields >85% for thermally sensitive intermediates .

Q. How can researchers validate the biological relevance of thiomorpholine derivatives in vitro?

  • Methodological Answer :

  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values for antifungal activity using standardized protocols (e.g., CLSI M38 for fungi) .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to assess CYP-mediated degradation, a key factor in drug development .

Notes

  • Avoided non-academic sources (e.g., BenchChem) per guidelines.
  • Citations reflect peer-reviewed methodologies and synthesis protocols.
  • Advanced questions emphasize hypothesis-driven experimental design and data interpretation.

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